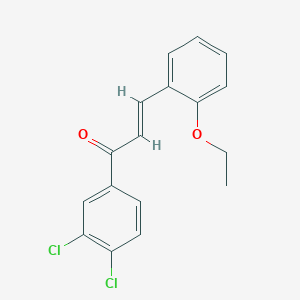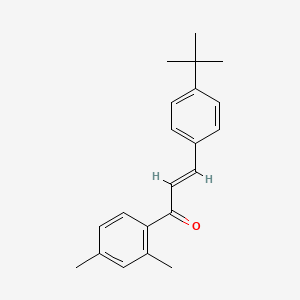
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-2,4-dimethylphenylprop-2-en-1-one, is a synthetic compound used in various scientific research applications. It has been used for the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2,4-dichloro-3-methylphenylprop-2-en-1-one, 3-methyl-2,4-diphenylprop-2-en-1-one, and 3-methyl-2,4-diphenylprop-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals and other drugs.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is thought to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This inhibition of COX-2 activity may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one have been studied in various laboratory experiments. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. A limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound.
Zukünftige Richtungen
There are several potential future directions for the research and use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one. One potential direction is to further explore the mechanism of action of the compound and to identify other potential therapeutic applications. Another potential direction is to study the effects of the compound on various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to identify potential side effects and toxicity of the compound. Finally, research could be done to identify potential synthetic pathways for the synthesis of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one.
Synthesemethoden
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one is a multi-step process. The first step involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-onephenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylacetophenone. The second step involves the reaction of the acetophenone with sodium borohydride to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-15-6-12-19(16(2)14-15)20(22)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBKEVNSPNSNL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
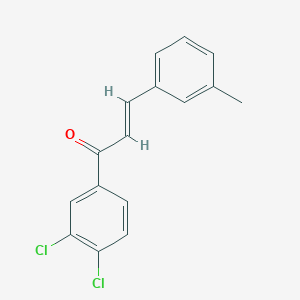


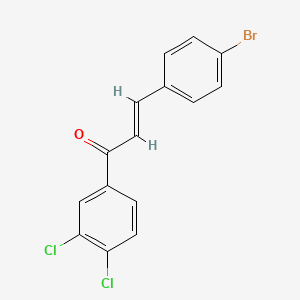
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
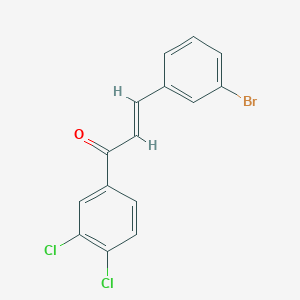
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
